Dcfbc F-18 - 1169942-33-9

Dcfbc F-18

Catalog Number: EVT-265252
CAS Number: 1169942-33-9
Molecular Formula: C16H19FN2O7S
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DCFBC F-18 is under investigation in clinical trial NCT02190279 (18F-DCFBC PET/CT in Prostate Cancer).
Source and Classification

Dcfbc F-18 is synthesized using fluorine-18, a radioactive isotope commonly used in positron emission tomography (PET) imaging. The compound is classified as a radiopharmaceutical due to its application in medical imaging and diagnostics. Its development is significant in the context of prostate cancer diagnosis, where it serves as a tool for identifying high-grade primary tumors and metastatic lesions .

Synthesis Analysis

The synthesis of Dcfbc F-18 involves several key steps:

  1. Starting Materials: The synthesis begins with Nα-Fmoc-S-tert-butyl-L-cysteine as the precursor.
  2. Radiofluorination: The key step involves the reaction of 4-[18F]fluorobenzyl bromide with the precursor. This reaction typically occurs under controlled conditions to ensure optimal yield and purity.
  3. Radiochemical Yield: The average radiochemical yield for Dcfbc F-18 has been reported to be around 16 ± 6%, with specific radioactivities ranging from 13 to 133 GBq/μmol .
  4. Purification: After synthesis, the product undergoes purification using reverse-phase high-performance liquid chromatography (HPLC), which helps isolate the desired compound from unreacted materials and byproducts.

The synthesis process is characterized by rigorous quality control measures to ensure that the final product meets the required specifications for clinical use.

Molecular Structure Analysis

Dcfbc F-18 has a complex molecular structure that includes:

The molecular structure allows Dcfbc F-18 to effectively bind to PSMA, facilitating its use in targeted imaging applications .

Chemical Reactions Analysis

Dcfbc F-18 participates in several chemical reactions relevant to its function:

  1. Binding Reaction: The primary reaction of interest is the binding of Dcfbc F-18 to PSMA on the surface of prostate cancer cells. This interaction is crucial for imaging purposes.
  2. Metabolic Stability: Studies indicate that Dcfbc F-18 exhibits high plasma protein binding, which can lead to slow clearance kinetics from the bloodstream. This characteristic can affect its imaging efficacy by increasing background noise during scans .
  3. Degradation Pathways: Understanding the metabolic pathways and degradation products of Dcfbc F-18 is essential for evaluating its safety and efficacy in clinical settings.
Mechanism of Action

The mechanism of action for Dcfbc F-18 involves:

  1. Targeting PSMA: Upon administration, Dcfbc F-18 selectively binds to PSMA expressed on prostate cancer cells.
  2. Imaging: The emitted positrons from the decay of fluorine-18 are detected by PET scanners, allowing visualization of tumor locations and sizes.
  3. Diagnostic Utility: The high specificity for PSMA enhances the diagnostic capabilities for detecting prostate cancer compared to conventional imaging methods.

Research indicates that modifications in the chemical structure can improve binding affinity and reduce non-specific uptake in healthy tissues .

Physical and Chemical Properties Analysis

Dcfbc F-18 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 305 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and partially soluble in water.
  • Stability: The compound is stable under specific storage conditions but may degrade if exposed to light or heat.
  • Radioactivity: As a radiopharmaceutical, it emits radiation suitable for PET imaging, with specific radioactivity ranging from 13 to 133 GBq/μmol .

These properties are critical for ensuring effective administration and imaging outcomes.

Applications

Dcfbc F-18 has significant applications in:

  1. Medical Imaging: Primarily used in PET scans for detecting prostate cancer.
  2. Research: Utilized in preclinical studies to evaluate new therapeutic agents targeting PSMA.
  3. Clinical Trials: Investigated for potential improvements over existing imaging agents due to its targeting capabilities.

The ongoing development of derivatives like Dcfpyl suggests a trend toward enhancing imaging specificity and reducing side effects associated with current compounds .

Introduction to Prostate-Specific Membrane Antigen (PSMA)-Targeted Molecular Imaging

Rationale for PSMA as a Biomarker in Prostate Cancer Management

Prostate-specific membrane antigen (PSMA) has emerged as a preeminent biomarker in prostate cancer diagnostics and theranostics due to its significant overexpression in prostate cancer cells—approximately 100-1000 times greater than in normal prostatic tissue. This transmembrane glycoprotein exhibits upregulated expression in higher-grade tumors (Gleason score ≥7), metastatic lesions, and castration-resistant disease, making it an ideal molecular target for both imaging and therapy [2]. The extracellular enzymatic domain of PSMA allows high-affinity binding to small-molecule inhibitors, facilitating the development of targeted radiopharmaceuticals with superior tumor-to-background contrast. Importantly, PSMA expression persists even in prostate cancer cells that have downregulated androgen receptor signaling, providing a critical detection pathway when other biomarkers become unreliable [5]. Clinical validation studies have consistently demonstrated that PSMA expression density correlates with disease aggressiveness, metastatic potential, and overall prognosis, establishing it as both a diagnostic and prognostic biomarker [9].

Evolution of Radiolabeled PSMA Inhibitors in Oncologic Imaging

The development of PSMA-targeted imaging agents represents a paradigm shift in prostate cancer management, evolving from antibody-based constructs to small-molecule inhibitors with optimized pharmacokinetics. First-generation agents like 111In-capromab pendetide targeted intracellular epitopes and exhibited limited clinical utility due to poor tumor penetration and significant background uptake. The breakthrough came with urea-based inhibitors specifically designed to bind the extracellular domain of PSMA with nanomolar affinity [2].

Table 1: Evolution of PSMA-Targeted Radiotracers

GenerationRepresentative AgentsKey AdvancementsLimitations
First-Gen111In-capromab pendetideProof-of-concept for PSMA targetingLow tumor penetration; high background
Second-Gen68Ga-PSMA-11, 18F-DCFBCSmall-molecule inhibitors; rapid clearanceShort half-life limits distribution
Third-Gen18F-DCFPyL, 18F-rhPSMA-7.3Improved imaging windows; centralized productionRenal excretion obscures pelvic lesions
Emerging61Cu-NODAGA-PSMA-I&TLonger half-life for delayed imagingLimited clinical validation

DCFBC F-18 (N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-18F-fluorobenzyl-L-cysteine) emerged as an early fluorinated tracer designed to leverage the favorable imaging characteristics of fluorine-18 (110-minute half-life, 635 keV positron energy) while maintaining high affinity for PSMA. Unlike gallium-68-based agents (68-minute half-life), the longer half-life of fluorine-18 enables centralized production and distribution to satellite imaging facilities, expanding accessibility beyond cyclotron-equipped centers [3]. Subsequent generations, including 18F-DCFPyL and 18F-rhPSMA-7.3, refined pharmacokinetic properties through structural modifications, but DCFBC F-18 remains historically significant as one of the first 18F-labeled PSMA inhibitors to undergo comprehensive clinical evaluation [2] [10].

Properties

CAS Number

1169942-33-9

Product Name

Dcfbc F-18

IUPAC Name

(2S)-2-[[(1R)-1-carboxy-2-[(4-(18F)fluoranylphenyl)methylsulfanyl]ethyl]carbamoylamino]pentanedioic acid

Molecular Formula

C16H19FN2O7S

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1/i17-1

InChI Key

IDTMSHGCAZPVLC-STUNTBJNSA-N

SMILES

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Solubility

Soluble in DMSO

Synonyms

(18F)DCFBC
N-(N-((S)-1,3-Dicarboxypropyl)carbamoyl)-4-(18F)fluorobenzyl-L-cysteine

Canonical SMILES

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Isomeric SMILES

C1=CC(=CC=C1CSC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.